molecular formula C21H29BrO3 B1198546 17-Bromoacetoxy-4-androsten-3-one CAS No. 4588-81-2

17-Bromoacetoxy-4-androsten-3-one

Cat. No.: B1198546
CAS No.: 4588-81-2
M. Wt: 409.4 g/mol
InChI Key: PALQPHIJBDKABO-RVPRXVRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Bromoacetoxy-4-androsten-3-one (CAS 4588-81-2) is a synthetic steroidal derivative investigated primarily as an active site-directed inhibitor of the enzyme aromatase (estrogen synthase) . Aromatase is responsible for the biosynthesis of estrogens, and its inhibition is a recognized therapeutic strategy in research, particularly concerning hormone-dependent conditions . This compound is designed to act as an affinity label, where the bromoacetoxy functional group can alkylate nucleophilic residues within the enzyme's active site, potentially leading to its irreversible inactivation . Early studies from the 1980s synthesized and evaluated this compound and its analogues for their potential to inhibit human placental aromatase . Due to its specialized and potent mechanism, this chemical is strictly for use in laboratory research. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4588-81-2

Molecular Formula

C21H29BrO3

Molecular Weight

409.4 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-bromoacetate

InChI

InChI=1S/C21H29BrO3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(25-19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3/t15-,16-,17-,18?,20-,21-/m0/s1

InChI Key

PALQPHIJBDKABO-RVPRXVRWSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)CBr)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2OC(=O)CBr)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CBr)CCC4=CC(=O)CCC34C

Synonyms

17-BAAO
17-bromoacetoxy-4-androsten-3-one

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of 17 Bromoacetoxy 4 Androsten 3 One

Established Synthetic Pathways for 17-Bromoacetoxy-4-androsten-3-one

The synthesis of this compound is a multi-step process that begins with readily available steroid precursors and involves key chemical transformations to introduce the bromoacetoxy group at the C-17 position with high selectivity.

Precursor Compounds and Starting Materials in Androstenone Synthesis

The synthesis of this compound typically starts from androst-4-en-3-one (B577213) or its derivatives. ontosight.ai These precursors, belonging to the androstane (B1237026) class of steroids, provide the fundamental four-ring steroid nucleus. A common and efficient starting material is androst-4-ene-3,17-dione, which can be produced through the microbial degradation of phytosterols. mdpi.com This biotechnological approach offers a sustainable route to the core steroid scaffold. Other related androstane derivatives can also serve as precursors, allowing for the introduction of various functionalities on the steroid backbone prior to the key bromoacetoxylation step. nih.govgoogle.com

Key Reaction Steps and Reaction Conditions for Bromoacetoxylation at C-17

The crucial step in the synthesis is the introduction of the bromoacetoxy group at the C-17 position. This is typically achieved by reacting the corresponding 17-hydroxy precursor with a bromoacetylating agent.

A widely employed method involves the reaction of a 17β-hydroxy steroid with bromoacetic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov This reaction efficiently forms the ester linkage. Another approach is the use of bromoacetyl chloride with a base. ontosight.ai The reaction conditions, including solvent, temperature, and reaction time, are optimized to ensure high yields and minimize side reactions. For instance, the reduction of the 17-keto group of androst-4-ene-3,17-dione to the corresponding 17β-hydroxy derivative is a necessary prerequisite for this esterification. google.com This reduction is often accomplished using selective reducing agents like sodium borohydride. google.com

Table 1: Key Reactions in the Synthesis of this compound

StepReactantsReagentsProduct
ReductionAndrost-4-ene-3,17-dioneSodium borohydride17β-Hydroxy-4-androsten-3-one
Bromoacetoxylation17β-Hydroxy-4-androsten-3-oneBromoacetic acid, N,N'-Dicyclohexylcarbodiimide (DCC)17β-Bromoacetoxy-4-androsten-3-one
Bromoacetoxylation17β-Hydroxy-4-androsten-3-oneBromoacetyl chloride, Base17β-Bromoacetoxy-4-androsten-3-one

Stereochemical Control and Regioselectivity in Synthesis of Bromoacetoxy Steroids

Achieving the correct stereochemistry and regioselectivity is paramount in the synthesis of biologically active steroids. rijournals.com In the context of this compound, the focus is on the selective bromoacetoxylation of the C-17 hydroxyl group.

Stereochemical Control: The stereochemistry at C-17 is crucial for biological activity. The reduction of the 17-ketone in the precursor typically yields the 17β-hydroxy isomer, which is the desired configuration for many biologically active androgens and their derivatives. google.comnist.gov The stereochemical outcome of reactions on the steroid nucleus can be influenced by the existing stereocenters within the molecule, a concept known as substrate control. youtube.com The rigid chair-like conformation of the steroid rings often directs the approach of reagents to one face of the molecule, leading to a high degree of stereoselectivity.

Regioselectivity: When multiple hydroxyl groups are present on the steroid scaffold, selective protection and deprotection strategies are necessary to ensure that bromoacetoxylation occurs specifically at the desired position. nih.gov For instance, if a synthesis starts with a precursor having hydroxyl groups at both C-3 and C-17, the C-3 hydroxyl group might be protected before the C-17 bromoacetoxylation step. The regioselectivity of enzymatic hydroxylations can also be exploited to introduce hydroxyl groups at specific positions on the steroid nucleus, which can then be further functionalized. nih.govnih.gov The inherent reactivity of different hydroxyl groups can also be leveraged; for example, the C-17 hydroxyl group is often more sterically accessible than others, facilitating its selective esterification.

Derivatization and Analogue Synthesis Based on the this compound Scaffold

To explore structure-activity relationships and develop new therapeutic agents, the this compound molecule serves as a versatile scaffold for further chemical modifications. nih.gov These modifications can be targeted at different parts of the steroid nucleus, primarily the A-ring and the D-ring, including the C-17 side chain.

Chemical Transformations at the A-Ring of Androstene Derivatives

The A-ring of the androstene skeleton, with its enone functionality, is a prime site for chemical modifications to generate diverse analogues. nih.gov

Modifications at C-2 and C-4: Researchers have synthesized derivatives with substitutions at the C-2 and C-4 positions of the A-ring. For example, 2,2-dimethyl and 4-hydroxy derivatives of androst-4-ene-3,6,17-trione (B20797) have been prepared and evaluated as aromatase inhibitors. nih.gov The introduction of unsaturation in the A-ring, creating 1,4-diene or 1,4,6-triene systems, has also been explored to modulate biological activity. nih.gov

Fused Heterocyclic Rings: A more complex modification involves the fusion of heterocyclic rings, such as pyridine (B92270), to the A-ring. rsc.org These A-ring fused pyridine androstane derivatives have shown potential as anticancer agents. rsc.org

Modifications at the D-Ring and C-17 Position

The D-ring and the C-17 position are critical for the interaction of many steroids with their biological targets. nih.gov Consequently, numerous modifications have been made in this region of the this compound scaffold.

Alternative Bromoacetoxy Positions: To probe the spatial requirements of the enzyme active site, bromoacetoxy groups have been introduced at positions other than C-17. For instance, 2α-, 6α-, 6β-, and 19-bromoacetoxy derivatives of androstenedione (B190577) have been synthesized. nih.gov

Aminoacetylamino and Other Substitutions: The bromoacetoxy group at C-17 can be replaced with other functional groups. A notable example is the synthesis of 17β-bromoacetylamino-4-androsten-3-one, where an amide linkage replaces the ester. nih.gov This modification alters the chemical reactivity and potential binding interactions of the side chain. Other modifications include the introduction of alkyl groups at the 7α-position and the synthesis of various ester and ether derivatives at C-17. nih.gov Opening of the D-ring has also been investigated, though it often leads to a significant decrease in binding affinity. nih.gov

Table 2: Examples of D-Ring and C-17 Modified Analogues

ModificationPosition(s)Example CompoundPotential ApplicationReference
BromoacetoxylationC-16α16α-Bromoacetoxy-4-androstene-3,17-dioneAromatase Inhibitor nih.gov
BromoacetylaminoC-17β17β-Bromoacetylamino-4-androsten-3-oneAromatase Inhibitor nih.gov
BromoacetoxylationC-6α6α-Bromoacetoxy-4-androstene-3,17-dioneAromatase Inhibitor nih.gov
AlkylationC-7α7α-Alkyltestosterone derivativesAromatase Inhibitor nih.gov

Introduction of Novel Functional Groups for Mechanistic Probes

The strategic introduction of specific functional groups onto the steroid nucleus is a fundamental approach for developing mechanistic probes, particularly for studying enzyme-steroid interactions. The bromoacetoxy group, as seen in this compound, is a classic example of an affinity label. This electrophilic group can form a covalent bond with nucleophilic residues within an enzyme's active site, leading to irreversible inhibition and allowing for the identification of key amino acids involved in binding and catalysis.

Research has focused on synthesizing a variety of bromoacetoxy derivatives of 4-androsten-3-one to probe the active site of enzymes like human placental aromatase. nih.gov By attaching the bromoacetoxy group at different positions on the steroid skeleton, researchers can explore the topography of the enzyme's active site. For instance, derivatives with the bromoacetoxy group at the 2α, 6α, 6β, 17β, and 19 positions have been synthesized to function as potential affinity-labeling reagents for aromatase. nih.gov The inhibitory activity of these analogues varies significantly with the position of the functional group, providing valuable structure-activity relationship (SAR) data. For example, 6α-Bromoacetoxy-4-androstene-3,17-dione was identified as a particularly potent inhibitor of human placental microsomal aromatase, more so than its parent 6α-hydroxy compound. nih.gov

Beyond the bromoacetoxy group, other functionalities are introduced to serve as probes. A notable strategy involves the preparation of steroidal vinyldiazo compounds, which act as precursors for introducing alkoxy groups at the 4- and 6-positions of the androgen skeleton. nih.gov This method was developed to generate a series of androgen analogues to further probe the active site of aromatase cytochrome P450, the enzyme responsible for converting androgens to estrogens. nih.gov The ability to selectively functionalize different positions on the steroid framework is crucial for creating a diverse library of molecular probes to map enzyme active sites comprehensively. nih.gov

The table below summarizes various functionalized androgen derivatives developed as mechanistic probes for aromatase.

Compound NamePosition of FunctionalizationPurpose
2α-Bromoacetoxy-4-androstene-3,17-dioneAffinity Label for Aromatase nih.gov
6α-Bromoacetoxy-4-androstene-3,17-dionePotent Affinity Label for Aromatase nih.gov
6β-Bromoacetoxy-4-androstene-3,17-dioneAffinity Label for Aromatase nih.gov
17β-Bromoacetylamino-4-androsten-3-one17βAffinity Label for Aromatase nih.gov
19-Bromoacetoxy-4-androstene-3,17-dione19Affinity Label for Aromatase nih.gov
4-Alkoxy Androgen Analogues4Probe for Aromatase Active Site nih.gov
6-Alkoxy Androgen Analogues6Probe for Aromatase Active Site nih.gov

Methodological Advancements in the Synthesis of Bromoacetoxy Steroids

Exploration of Efficient Synthetic Routes and Improved Yields

The synthesis of bromoacetoxy steroids, including this compound, typically involves the esterification of a corresponding hydroxylated steroid precursor. A common and direct method is the reaction of the steroid alcohol with bromoacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). nih.gov This approach has been successfully used to synthesize compounds like 16α-bromoacetoxy-4-androstene-3,17-dione and 17β-bromoacetylamino-4-androsten-3-one, which are designed as potentially selective irreversible inhibitors. nih.gov

Improvements in synthetic efficiency often focus on the preparation of the key hydroxylated steroid intermediates. For example, a novel synthesis for 16α-hydroxy-4-androstene-3,17-dione was developed involving the controlled, stereospecific hydrolysis of 16α-bromo-4-androstene-3,17-dione using sodium hydroxide (B78521) in aqueous pyridine, achieving yields of 80-90%. nih.gov The subsequent conversion to the bromoacetoxy derivative proceeds from this efficiently obtained precursor. nih.gov

The table below outlines a typical synthetic sequence for a bromoacetoxy steroid.

Starting MaterialReagents/ConditionsIntermediate/ProductYield
16α-Bromo-4-androstene-3,17-dioneNaOH, aqueous pyridine16α-Hydroxy-4-androstene-3,17-dione80-90% nih.gov
16α-Hydroxy-4-androstene-3,17-dioneBromoacetic acid, DCC16α-Bromoacetoxy-4-androstene-3,17-dione-
3β-Hydroxy-5-androsten-17-oneNH₄OAc, NaBH₃CN; Acid17β-Amino-4-androsten-3-one-
17β-Amino-4-androsten-3-oneBromoacetic acid, DCC17β-Bromoacetylamino-4-androsten-3-one-

Catalyst Development for Androstene Functionalization

The functionalization of the androstene skeleton has been significantly advanced by the development of new catalytic methods, which offer enhanced selectivity and efficiency. nih.gov Transition metal catalysis, in particular, has provided powerful tools for modifying the steroid core. nih.govumich.edu

A prime example is the use of metal catalysts to control the regioselectivity of reactions on steroidal vinyldiazo compounds. nih.gov This approach allows for selective functionalization at either the 4- or 6-position of the androgen framework from a common precursor. Specifically, dirhodium(II) catalysts, with Rh₂(S-DOSP)₄ being highly efficient, direct O-H insertion to occur at the carbene carbon, leading to 4-substituted steroids. nih.gov In contrast, silver(I) catalysts promote the reaction at the vinylogous position, yielding 6-substituted androgens. nih.gov This catalyst-controlled selectivity is a major advancement, providing expedient and substituent-tolerant access to a range of functionalized analogues. nih.gov

Palladium-catalyzed reactions have also emerged as a versatile method for steroid synthesis. umich.edu Asymmetric intramolecular Heck reactions and dearomatizative cyclizations catalyzed by chiral palladium complexes have been used to construct the core tricyclic system of steroids with high diastereoselectivity. umich.edu While these methods focus on building the steroid skeleton itself, the principles of using sophisticated transition metal catalysts are broadly applicable to the subsequent functionalization of the androstene rings. The development of novel ligands and catalyst systems is a continuing area of research aimed at accessing new, unnatural steroid derivatives. nih.govumich.edu

The table below highlights key catalysts and their role in the selective functionalization of the androgen skeleton.

Catalyst SystemReaction TypePosition(s) FunctionalizedOutcome
Dirhodium(II) catalysts (e.g., Rh₂(S-DOSP)₄)O-H insertion from vinyldiazo steroid4-positionSelective formation of 4-substituted androgen analogues nih.gov
Silver(I) catalystsO-H insertion from vinyldiazo steroid6-positionSelective formation of 6-substituted androgen analogues nih.gov
[{Pd(cinnamyl)Cl}₂]/(R)-8Asymmetric dearomatizationC/D Ring JunctionConstruction of boldenone (B1667361) skeleton with high diastereoselectivity (>99:1) umich.edu

Molecular and Cellular Mechanistic Investigations of 17 Bromoacetoxy 4 Androsten 3 One

Enzyme Modulation and Inhibition Studies by 17-Bromoacetoxy-4-androsten-3-one

Effects on Other Relevant Enzymes (if documented academically)

Structural Basis of Enzyme-Ligand Interactions through Computational Studies

As of the current literature review, specific computational studies detailing the structural basis of enzyme-ligand interactions for this compound are not extensively available. While molecular modeling and docking studies are standard practices for elucidating the binding of ligands to steroid receptors, research has primarily focused on other androgens and anti-androgens. nih.govnih.gov These computational approaches are critical in predicting the binding affinity and orientation of a ligand within the receptor's binding pocket.

For instance, studies on other ligands have identified key amino acid residues within the androgen receptor (AR) ligand-binding domain (LBD) that are crucial for interaction, such as those forming hydrogen bonds and hydrophobic contacts. nih.gov Computational analyses of the AR LBD have been instrumental in the development of novel anti-androgens by targeting specific surface pockets like the binding function 3 (BF3) site, which can allosterically modulate receptor activity. rcsb.org Although no direct computational data exists for this compound, it is hypothesized that its steroidal core would orient within the AR's ligand-binding pocket in a manner similar to testosterone (B1683101) and dihydrotestosterone (B1667394). The bromoacetoxy group at the C17β position is a reactive moiety capable of forming covalent bonds with nucleophilic residues, a feature that could be explored in future computational models to understand its potential as an irreversible inhibitor.

Steroid Receptor Binding Affinities and Transactivation Potential

Androgen Receptor (AR) Binding and Allosteric Modulation

This compound is a synthetic steroidal compound that has been investigated for its interaction with steroid hormone receptors. ontosight.ai Its structural similarity to endogenous androgens suggests it is a candidate for AR binding. The presence of the bromoacetoxy group at the 17β-position introduces a reactive electrophilic center, which can lead to covalent modification of the receptor, a mechanism known as affinity labeling. nih.gov

Competitive Binding Assays in Recombinant Systems
CompoundReceptorSystemFindingReference
17β-[(bromoacetyl)oxy]-5α-androstan-3-oneAndrogen ReceptorRat Prostate CytosolAndrogen-specific covalent binding nih.gov
Co-regulator Recruitment Profiling

There is currently no information available in the scientific literature regarding co-regulator recruitment profiling for this compound. Such studies are essential to determine whether the binding of this ligand to the AR results in an agonistic or antagonistic conformational change, which in turn dictates the recruitment of co-activators or co-repressors and the subsequent modulation of gene transcription.

Estrogen Receptor (ER) Interactions and Affinity Labeling Studies

The potential for this compound to interact with the estrogen receptor (ER) is an important aspect of its selectivity profile. Studies on other bromoacetoxy-substituted steroids provide a basis for predicting its behavior. Research on a series of 17α-(bromoacetoxy)alkyl/alkynylestradiols revealed that these compounds act as highly reactive affinity labels for the ER. nih.gov However, they displayed a low affinity for the lamb uterine ER, with relative affinity constants ranging from 0.02% to 0.24% of that of estradiol. nih.gov These compounds were found to induce irreversible inactivation of the hormone-binding site by likely reacting with cysteine residues. nih.gov Given these findings, it is anticipated that this compound, with its androstane (B1237026) backbone, would likely exhibit a similarly low or negligible binding affinity for the estrogen receptor.

Compound ClassReceptorSystemRelative Affinity (vs. Estradiol)FindingReference
17α-(Bromoacetoxy)alkyl/alkynylestradiolsEstrogen ReceptorLamb Uterine Cytosol0.02% - 0.24%Irreversible inactivation of the hormone-binding site nih.gov

Intracellular Signaling Pathway Perturbations in In Vitro Systems

Searches of academic and scientific databases did not yield specific studies investigating the detailed intracellular signaling perturbations caused by this compound. The following subsections reflect this lack of available data.

Apoptosis Induction Mechanisms in Cell Lines (e.g., Caspase Activation, Mitochondrial Pathways)

There is currently no available academic literature that suggests or details the mechanisms of apoptosis induction by this compound in any cell line. Studies focusing on caspase activation or the involvement of mitochondrial pathways as a result of treatment with this specific compound have not been found.

Cell Cycle Arrest and Proliferation Inhibition in Cancer Cell Models (in vitro mechanistic studies)

No in vitro mechanistic studies have been published that describe the effects of this compound on cell cycle arrest or the inhibition of proliferation in cancer cell models. While related androstane derivatives have been investigated for their antiproliferative effects, this specific data is not available for the target compound.

Gene Expression Profiling and Transcriptomic Changes Related to Mechanistic Actions

There are no documented studies on gene expression profiling or transcriptomic changes in response to treatment with this compound. Consequently, information regarding its mechanistic actions from a transcriptomic perspective is not available.

Biophysical Characterization of this compound Interactions

While some related compounds have been characterized biophysically, specific data for this compound is not present in the current body of scientific literature.

Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics

No research has been found that employs Surface Plasmon Resonance (SPR) to determine the receptor binding kinetics of this compound. Although one source mentions that the compound has been shown to bind to androgen receptors, it does not provide kinetic data (such as K_a, K_d) or reference any studies using SPR for this characterization. ontosight.ai

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

There are no documented studies that have utilized Isothermal Titration Calorimetry (ITC) to perform a thermodynamic analysis of the binding interactions of this compound with any biological target. Therefore, thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of binding remain uncharacterized for this compound.

X-ray Crystallography and NMR Spectroscopy of Protein-Ligand Complexes

As an affinity-labeling agent, this compound is designed to bind to and form a covalent bond with its target protein, theoretically enabling the stabilization of the protein-ligand complex for structural elucidation. ontosight.ai The reactive bromoacetyl group at the C17 position is intended to alkylate a nucleophilic amino acid residue (such as histidine, cysteine, or lysine) within the steroid-binding pocket. researchgate.net This process of irreversible inhibition is a valuable tool for identifying and characterizing the active sites of enzymes and receptors.

However, despite its design and use in functional studies as a potential inhibitor for steroid-binding proteins like aromatase, a thorough review of publicly accessible scientific literature and structural databases, including the Protein Data Bank (PDB), reveals no deposited X-ray crystal structures or Nuclear Magnetic Resonance (NMR) spectroscopy data for a complex between this compound and a protein target.

While structural data exists for numerous steroid-binding proteins in complex with other natural or synthetic ligands, specific structural information detailing the precise molecular interactions, bond distances, and conformational changes resulting from the covalent modification by this compound is not currently available in the public domain. nih.gov The successful crystallization or NMR analysis of a protein covalently modified by this specific affinity label has not been reported. Therefore, detailed analysis of its binding mode at an atomic level through these structural biology techniques remains an area for future investigation.

Table of Mentioned Compounds

Compound Name
This compound
Androst-4-en-3-one (B577213)

Structure Activity Relationship Sar Investigations of 17 Bromoacetoxy 4 Androsten 3 One and Its Analogues

Influence of Substitutions on Biological Activity and Selectivity

The androstane (B1237026) skeleton, a four-ring steroid structure, serves as a versatile scaffold that can be functionalized at various positions to modulate its interaction with biological targets such as enzymes and receptors.

The C-17 position of the androstane core is a critical site for determining biological activity, particularly for interactions with steroidogenic enzymes and hormone receptors. The nature of the substituent at this position can drastically alter a compound's potency and selectivity.

In the case of androstene derivatives, modifications at C-17 significantly influence their inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenases (17β-HSDs) and their binding affinity for steroid receptors. For instance, studies on androsterone (B159326) (ADT) derivatives revealed that while many C-16 substituted analogues with a C-17 ketone were weak inhibitors of type 3 17β-HSD, they interestingly did not bind to androgen, estrogen, glucocorticoid, or progestin receptors. nih.gov A notable exception was a derivative where the C-17 ketone was replaced by a 17β-hydroxyl group; this compound, 16α-(3'-bromopropyl)-5α-androstane-3α,17β-diol, demonstrated strong binding affinity for the androgen receptor. nih.gov This highlights that the oxidation state at C-17 (ketone vs. alcohol) is a key determinant of receptor interaction.

The table below summarizes the influence of C-17 modifications on the biological activity of androstane analogues.

C-17 Substituent/Modification Effect on Biological Activity Example Compound Class
KetoneGenerally associated with enzyme inhibition (e.g., aromatase, 17β-HSD). Often reduced or no binding to steroid receptors.4-androstene-3,17-dione
17β-HydroxylCan confer strong binding affinity to the androgen receptor.16α-(3'-bromopropyl)-5α-androstane-3α,17β-diol
BromoacetoxyActs as a reactive group for covalent modification, leading to irreversible enzyme inhibition.17-Bromoacetoxy-4-androsten-3-one
Seco (Ring-Opened)Leads to marked differences in biological activity compared to the intact ring system.17-methyl-3,17-dioxo-16,17-seco-4-androstene-16-carbonitrile

The bromoacetoxy group at the C-17 position is not merely a simple ester; it functions as a reactive electrophilic moiety. This group is designed to act as an alkylating agent, capable of forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of a target enzyme or the binding pocket of a receptor. This covalent modification often leads to irreversible inactivation of the protein.

The significance of halogenated moieties in driving potency and mechanism is well-documented. For example, in studies of the nature-inspired compound 3-Br-acivicin, the bromine atom is crucial for its action as a covalent irreversible inhibitor. nih.gov Molecular modeling of its interaction with the target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), revealed that the halogenated portion of the molecule is directly involved in the covalent binding that leads to enzyme inactivation. nih.gov Similarly, the bromoacetoxy group of this compound is expected to be the primary driver of its mechanistic action, allowing it to function as an affinity label or suicide inhibitor for its target proteins. The steroid backbone provides the selectivity, guiding the reactive group to the specific binding site.

The presence of a bromine atom can also enhance binding affinity even without forming a covalent bond, as seen in derivatives like 16α-(3'-bromopropyl)-5α-androstane-3α,17β-diol, which showed strong affinity for the androgen receptor. nih.gov This suggests the bromoalkyl group contributes favorably to the binding interactions.

The structure of the A-ring, particularly its degree of unsaturation, is a key factor in the activity of androstene derivatives, especially as inhibitors of aromatase, the enzyme responsible for converting androgens to estrogens. The parent compound, this compound, possesses a characteristic Δ⁴-unsaturation (a double bond between C4 and C5).

Introducing further unsaturation into the A-ring has been shown to modulate inhibitory activity against aromatase. A study on 4-thiosubstituted derivatives of 4-androstene-3,17-dione found that introducing additional double bonds at the C1-C2 position (to form a 1,4-androstadienedione) or at the C6-C7 position (a 4,6-androstadienedione) resulted in potent competitive inhibitors of aromatase, with apparent inhibition constants (Ki) ranging from 9.8 to 137 nM. nih.gov However, unlike many other aromatase inhibitors, these 4-thiosubstituted 1,4-diene and 1,4,6-triene derivatives did not cause time-dependent inactivation of the enzyme, indicating a different mechanism of competitive inhibition. nih.gov

A-Ring Unsaturation Pattern Effect on Aromatase Inhibition
4-eneBaseline activity for many androgen-based inhibitors.
1,4-dienePotent competitive inhibition. nih.gov
4,6-dienePotent competitive inhibition. nih.gov
1,4,6-trienePotent competitive inhibition. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a profound impact on the biological activity of drugs. nih.gov Steroids like androstene derivatives are chiral molecules with multiple stereocenters, and their specific stereoisomeric form is critical for proper recognition and binding to protein targets.

Biological systems, being chiral themselves, can readily distinguish between different stereoisomers of a drug. This can affect everything from target binding to metabolic stability and cellular uptake. nih.gov For many classes of compounds, stereochemistry is the primary driver of potency. nih.gov Research on chiral natural products and their derivatives consistently demonstrates that often only one specific isomer displays significant biological activity. For example, in a study of 3-Br-acivicin isomers, only the naturally occurring (5S, αS) isomers showed significant antiplasmodial activity. nih.gov This was attributed to stereoselective uptake by cellular transport systems and specific structural requirements for efficient interaction with the biological target. nih.gov

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

To better understand and predict the biological activity of androstene derivatives, researchers employ computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models can be broadly categorized as ligand-based or receptor-based.

Ligand-based models are developed when the three-dimensional structure of the biological target is unknown. These models are built by analyzing a set of molecules with known activities and identifying the physicochemical properties (descriptors) that correlate with their biological function. youtube.com A prominent ligand-based 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). In one study, CoMFA was used to examine a large group of steroidal and non-steroidal androgen receptor (AR) ligands. nih.govnih.gov By aligning the structures and calculating their steric and electrostatic fields, a highly predictive model was generated with a strong correlation between predicted and observed relative binding affinity (r² = 0.949). nih.gov Such models are invaluable for filtering large compound libraries and prioritizing candidates for synthesis and testing. youtube.com

Receptor-based models (or structure-based models) are used when the 3D structure of the target protein is available, either from experimental methods like X-ray crystallography or from theoretical methods like homology modeling. In this approach, molecules are docked into the binding site of the receptor to predict their binding orientation and affinity. This structural information can then be used to inform and improve QSAR models. For example, a QSAR study on androstenedione (B190577) derivatives as aromatase inhibitors used molecular docking to understand key interactions in the enzyme's active site, identifying important amino acids like Met374 and Arg115. nih.gov The results from the docking experiments supported the developed QSAR models, which indicated the importance of specific structural and electronic parameters for inhibitory activity. nih.gov

These computational models have proven to be statistically significant and predictive for various androstene derivatives, aiding in the rational design of new agents with activities such as anticancer and enzyme inhibition. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Binding Predictions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and orientation of a ligand, such as this compound, within the active site of a protein. These methods are instrumental in understanding the structure-activity relationships of steroid analogues.

For androgen receptor (AR) ligands, the binding pocket is a highly hydrophobic environment. nih.gov The crystal structure of the AR ligand-binding domain (LBD) reveals key amino acid residues that are critical for high-affinity binding. nih.gov While van der Waals forces play a significant role, hydrogen bonds are crucial for establishing strong interactions with the native ligand, dihydrotestosterone (B1667394) (DHT). nih.gov Specifically, Arginine 752 (Arg752) forms a hydrogen bond with the ketone oxygen at the C3 position of the steroid, an interaction vital for high binding affinity. nih.govkenyon.edu Mutations in Arg752 have been shown to compromise this affinity. nih.gov Another residue, Glutamine 711 (Gln711), also interacts with the C3 carbonyl oxygen, but its impact on binding is less significant. kenyon.edu

All high-affinity androgens possess a carbonyl oxygen at C3 and a hydroxyl group at C17. kenyon.edu The C3 carbonyl oxygen acts as a hydrogen bond acceptor, while the C17 hydroxyl can function as both a donor and acceptor, orienting the ligand within the binding pocket. kenyon.edu Molecular docking simulations can predict how modifications to the steroid scaffold, such as the introduction of the bromoacetoxy group at the C17 position in this compound, would affect these critical interactions. The size, shape, and electrostatic properties of the bromoacetoxy group would influence the ligand's fit within the binding pocket and its interactions with key residues.

Molecular dynamics simulations further refine these predictions by modeling the dynamic nature of the protein-ligand complex over time. These simulations can reveal how the flexibility of both the ligand and the protein affects the stability of the binding and can help predict the conformational changes induced by ligand binding. This information is invaluable for understanding the specific interactions that govern the biological activity of this compound and its analogues.

Pharmacophore Development for Novel Ligand Design (theoretical)

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Developing a pharmacophore for a series of active compounds, like analogues of this compound, is a key step in the design of new and improved ligands.

Based on the known structure-activity relationships of androgens and other steroid receptor ligands, a theoretical pharmacophore for novel ligands targeting steroid receptors would include several key features:

A Hydrogen Bond Acceptor: Corresponding to the C3-keto group of the steroid A-ring, which is crucial for interaction with residues like Arg752 in the androgen receptor. nih.govkenyon.edu

A Hydrogen Bond Donor/Acceptor: Representing the functionality at the C17 position, which is essential for orienting the ligand in the binding pocket. kenyon.edu

A Hydrophobic Core: Reflecting the steroidal backbone, which engages in extensive van der Waals interactions with the hydrophobic residues lining the binding pocket.

For this compound, the bromoacetoxy group at the C17 position would be a key feature in a specific pharmacophore model. This group could potentially engage in unique interactions within the binding pocket, and its size and electronic properties would need to be considered in the design of new ligands. The development of such a pharmacophore would serve as a virtual screening tool to identify novel chemical scaffolds that possess the desired features for high-affinity binding and specific biological activity.

Design Principles for Enhanced Selectivity and Potency in Academic Research

The design of new steroid-based compounds with enhanced selectivity and potency is a major focus of academic research. The following sections outline key strategies employed in this endeavor.

Strategies for Targeting Specific Isoforms of Steroidogenic Enzymes

Many steroidogenic enzymes exist as multiple isoforms, each with distinct tissue distribution and physiological roles. Achieving selectivity for a specific isoform is a critical goal in drug design to minimize off-target effects.

Another approach is to target regions of the enzyme outside of the highly conserved active site. Allosteric inhibitors, which bind to a site distinct from the substrate-binding site, can induce conformational changes that modulate enzyme activity. This can offer a higher degree of selectivity, as allosteric sites are often less conserved across isoforms than the active sites.

Furthermore, understanding the dynamic nature of enzyme-ligand interactions through computational studies can guide the design of inhibitors that stabilize specific, inactive conformations of a target isoform. This can lead to highly selective and potent inhibition. For instance, research on aromatase inhibitors has shown that the planarity of the A and B rings of the steroid and the structure of the D-ring are critical for binding. nih.gov This knowledge can be applied to design inhibitors that are selective for aromatase over other steroidogenic enzymes.

Optimizing Ligand Interactions with Steroid Receptor Binding Pockets

Optimizing the interactions of a ligand with its target receptor is paramount for enhancing potency and selectivity. For steroid receptors like the androgen receptor, this involves a multi-faceted approach.

A key strategy is to maximize the hydrogen bonding network within the ligand-binding pocket. As previously mentioned, interactions with residues like Arg752 and Gln711 in the androgen receptor are crucial for high-affinity binding. nih.govkenyon.edu The design of ligands with functional groups that can form strong and specific hydrogen bonds with these and other key residues is a primary focus.

Exploiting hydrophobic interactions is also critical. The ligand-binding pocket of the androgen receptor is largely hydrophobic, and designing ligands with appropriate hydrophobicity and shape to fill this pocket can significantly increase binding affinity.

In addition to the primary ligand-binding pocket, targeting alternative sites on the receptor surface has emerged as a promising strategy. The androgen receptor possesses several functionally important surface pockets, including the Activation Function 2 (AF-2) and Binding Function 3 (BF3) sites. nih.govmdpi.com The AF-2 site is crucial for the recruitment of coactivator proteins, a necessary step for receptor activation. mdpi.commdpi.com Small molecules designed to bind to the AF-2 pocket could disrupt these interactions and inhibit receptor activity. mdpi.com

The BF3 site is another attractive target. It is an allosteric pocket that can regulate the conformation of the AF-2 site and is involved in interactions with co-chaperone proteins. mdpi.comnih.gov Targeting the BF3 site with small molecules has been shown to inhibit AR transcriptional activity and could represent a novel approach to overcoming drug resistance. nih.gov

By designing bifunctional ligands that simultaneously target the primary ligand-binding domain and one of these surface pockets, it may be possible to achieve even greater potency and selectivity. nih.gov This approach leverages a deeper understanding of the receptor's structure and function to create novel therapeutic agents.

Advanced Analytical Methodologies for 17 Bromoacetoxy 4 Androsten 3 One in Research Settings

Chromatographic Techniques for Separation and Quantification in Research Studies

Chromatographic methods are fundamental in the analysis of 17-Bromoacetoxy-4-androsten-3-one, providing the means to separate it from complex mixtures and quantify its presence.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in In Vitro Samples

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of synthesized this compound and for its quantification in in vitro research samples. In a research setting, ensuring the purity of the compound is a critical first step before its use in any biological or chemical assay. HPLC, particularly in a reverse-phase setup, can effectively separate the target compound from starting materials, byproducts, and degradation products.

For purity analysis, a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is commonly employed, allowing for the separation of compounds with a range of polarities. sielc.com The retention time of this compound would be specific under defined conditions (column type, mobile phase composition, flow rate, and temperature), and the peak area would be proportional to its concentration. The enantiomeric purity of similar brominated compounds has been successfully determined using HPLC with a chiral stationary phase, a technique that could be applied to this compound if chiral variants are expected. americanlaboratory.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 25 °C

This table presents a hypothetical but typical set of HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling in Mechanistic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites of this compound in mechanistic studies. Due to the relatively low volatility of steroids, derivatization is a common prerequisite for GC-MS analysis. mdpi.comnih.gov Trimethylsilyl (TMS) derivatives are frequently prepared to increase the volatility and thermal stability of the analytes. mdpi.com

In a typical research workflow, after incubation of this compound in a biological system (e.g., with liver microsomes), the metabolites are extracted and derivatized before injection into the GC-MS. The gas chromatograph separates the different metabolites based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments each separated compound and generates a unique mass spectrum, which acts as a molecular fingerprint for identification. By comparing these spectra to libraries of known compounds or by interpreting the fragmentation patterns, potential metabolites can be identified. escholarship.org Studies on related androgens have shown that metabolic pathways often involve hydroxylation, reduction of the A-ring, and cleavage of ester bonds. dshs-koeln.de

Table 2: Potential Metabolites of this compound for GC-MS Profiling

Potential MetaboliteExpected Metabolic Transformation
Androst-4-ene-3,17-dioneHydrolysis of the bromoacetoxy group
Testosterone (B1683101)Hydrolysis and reduction of the 17-keto group
Dihydrotestosterone (B1667394)A-ring reduction
Hydroxylated derivativesCytochrome P450-mediated oxidation

This table outlines hypothetical metabolites based on known steroid metabolism.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for High-Sensitivity Detection in Research Samples

For the detection of trace amounts of this compound and its metabolites in complex research samples, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govresearchgate.net This technique offers significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC-MS. The use of sub-2 µm particles in the UHPLC column allows for faster separations and sharper peaks, leading to improved sensitivity.

In a research context, such as studying the cellular uptake or low-level presence of the compound in a biological matrix, the high sensitivity of UHPLC-MS/MS is crucial. The tandem mass spectrometry (MS/MS) capability allows for highly selective detection through multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of the target compound) is selected and fragmented, and a specific product ion is monitored. This high selectivity minimizes interferences from the sample matrix. nih.gov Methods for the analysis of other brominated phenols in aqueous samples have demonstrated the effectiveness of LC-MS/MS for trace-level detection. researchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Interaction Studies

Spectroscopic and spectrometric techniques are vital for confirming the chemical structure of this compound and for investigating its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Ligand-Binding Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its complex steroidal structure.

Beyond structural confirmation, NMR is uniquely suited for studying the conformation of the molecule in solution and its interaction with biological macromolecules, such as enzymes or receptors. nih.govspringernature.commdpi.com Ligand-observed NMR experiments, for instance, can be used to study the binding of the compound to a target protein. birmingham.ac.uknih.gov By monitoring changes in the NMR signals of this compound upon addition of the protein, information about the binding event and the parts of the molecule involved in the interaction can be obtained. This is particularly relevant for understanding its mechanism of action as a potential enzyme inhibitor. nih.gov

Mass Spectrometry (MS) for Fragmentation Analysis in Mechanistic Investigations

Mass Spectrometry (MS), particularly in tandem with a soft ionization technique like electrospray ionization (ESI), is a key method for investigating the fragmentation pathways of this compound. researchgate.net This information is critical for its identification in complex mixtures and for structural elucidation of its metabolites and adducts in mechanistic studies.

The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its chemical structure. For this compound, characteristic fragmentation would be expected to involve the loss of the bromoacetoxy group, as well as cleavages within the steroid A/B rings, which is a known fragmentation behavior for 3-keto-4-ene steroids. nih.govmiamioh.edu The presence of the bromine atom would result in a characteristic isotopic pattern for fragments containing it, aiding in their identification. In-depth fragmentation analysis of related steroids has been conducted using techniques like gas chromatography/electron ionization mass spectrometry (GC/EI-MS), providing a basis for predicting the fragmentation of this compound. fu-berlin.denih.gov

Table 3: Predicted Key Mass Spectral Fragments for this compound

Fragment DescriptionPredicted m/z (for ⁷⁹Br isotope)
[M-Br]+367
[M-CH₂Br]+353
[M-COCH₂Br]+311
[M-OCOCH₂Br]+287
Characteristic A/B ring fragmentsVarious

This table presents predicted mass-to-charge ratios (m/z) for plausible fragments of the parent molecule.

Circular Dichroism (CD) Spectroscopy for Protein Conformational Changes upon Ligand Binding (if documented)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins in solution. It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the protein's peptide bonds and aromatic amino acid side chains.

In the context of this compound, CD spectroscopy would be invaluable for assessing conformational changes in a target receptor, such as the androgen receptor, upon binding. Such changes can provide insights into the mechanism of receptor activation or inhibition. However, no studies documenting the use of CD spectroscopy for this specific compound have been identified.

Radioligand Binding Assays for Receptor Affinity Determination in Research

Radioligand binding assays are a cornerstone for studying receptor-ligand interactions. These assays use a radioactively labeled ligand to quantify the number of receptors (Bmax) and their affinity (Kd) for the ligand.

For a compound like this compound, a radiolabeled version could be synthesized to directly measure its binding parameters with its target receptor. Alternatively, competitive binding assays could be employed where the compound competes with a known radiolabeled ligand for binding to the receptor. This would allow for the determination of its inhibitory constant (Ki).

Methodological Considerations for Equilibrium and Kinetic Binding Studies

Equilibrium binding studies are performed to determine the affinity of a ligand for its receptor at a steady state. Kinetic studies, on the other hand, measure the rates of association (kon) and dissociation (koff) of the ligand-receptor complex. For an irreversible binder like this compound, which forms a covalent bond, kinetic studies are particularly crucial for characterizing the rate of inactivation of the receptor.

Scatchard Analysis for Binding Parameters (Kd, Bmax)

Scatchard analysis is a graphical method used to analyze data from radioligand binding assays. A plot of the ratio of bound to free radioligand versus the concentration of bound radioligand can yield a straight line, from which the Kd (the negative reciprocal of the slope) and Bmax (the x-intercept) can be determined. It is important to note that this method has limitations and is often supplemented or replaced by non-linear regression analysis. No Scatchard analysis data for this compound is currently available.

Bioanalytical Method Validation for Academic Research Applications

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of research findings.

Assessment of Specificity, Sensitivity, and Linearity in In Vitro Assays

For any in vitro assay involving this compound, it would be necessary to establish its specificity (the ability to measure the analyte of interest in the presence of other components), sensitivity (the lowest concentration that can be reliably detected), and linearity (the range over which the assay response is proportional to the concentration).

Inter-laboratory Comparisons and Reproducibility in Academic Contexts

To ensure the robustness of findings, inter-laboratory comparisons are often conducted. This involves different laboratories performing the same experiments to verify the reproducibility of the results. Given the lack of primary research on the analytical methodologies for this compound, no such comparative data exists.

Future Directions and Emerging Research Avenues for 17 Bromoacetoxy 4 Androsten 3 One Studies

Exploration of Novel Biological Targets and Off-Target Mechanisms (academic focus)

While the interaction of 17-Bromoacetoxy-4-androsten-3-one with aromatase is a critical aspect of its activity, a comprehensive understanding of its full biological impact requires looking beyond this primary target. The exploration of novel biological targets and potential off-target effects is paramount for a complete pharmacological characterization.

Modern proteomics offers a powerful, unbiased approach to identify the direct and indirect molecular targets of a small molecule within a complex biological system. uef.fisigmaaldrich.comnih.gov Techniques such as chemical proteomics, utilizing affinity-based probes derived from this compound, can capture and identify its binding partners from cell lysates or tissue extracts. Furthermore, quantitative proteomics approaches, like Limited Proteolysis-Mass Spectrometry (LiP-MS), can reveal changes in protein conformation and accessibility upon compound binding, providing insights into its mechanism of action at a proteome-wide level. biognosys.com These methods can uncover previously unknown targets and pathways modulated by the compound, potentially revealing novel therapeutic opportunities or explaining unexpected biological activities. uef.finih.gov

Table 1: Potential Proteomics Strategies for Target Identification

StrategyDescriptionPotential Insights for this compound
Affinity-Based Chemical Proteomics Immobilization of a this compound derivative on a solid support to capture interacting proteins from a biological sample.Identification of direct binding partners beyond aromatase, including other steroidogenic enzymes, nuclear receptors, or unforeseen targets.
Quantitative Global Proteomics (e.g., SILAC, TMT) Comparison of protein abundance in cells or tissues treated with this compound versus a control.Elucidation of downstream effects on protein expression, providing clues about the pathways modulated by the compound.
Limited Proteolysis-Mass Spectrometry (LiP-MS) Analysis of changes in protein structure and accessibility upon compound binding, identifying binding sites and allosteric effects on a proteome-wide scale.Mapping of the direct binding site on known targets and discovery of novel targets through conformational changes. biognosys.com

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, focusing on identifying molecules that induce a desired change in cellular or organismal phenotype without a priori knowledge of the molecular target. lifechemicals.comyoutube.comyoutube.comnih.gov By screening this compound across a diverse range of disease-relevant cellular models, researchers can uncover unexpected therapeutic activities. youtube.com The use of high-content imaging and analysis allows for the multi-parametric profiling of cellular changes, providing a rich dataset for identifying novel activities and for hypothesis generation regarding the compound's mechanism of action. youtube.com

Table 2: Phenotypic Screening Approaches

Screening ModelPotential Application for this compound
Cancer Cell Line Panels Identification of specific cancer types that are sensitive to the compound, beyond those driven by estrogen.
Co-culture Models (e.g., cancer cells and immune cells) Assessment of the compound's ability to modulate the tumor microenvironment or immune cell function.
High-Content Imaging of Subcellular Organelles Detection of effects on cellular processes such as mitochondrial function, endoplasmic reticulum stress, or cytoskeletal organization.

Development of Advanced In Vitro and Ex Vivo Research Models for Mechanistic Elucidation

To gain a deeper and more physiologically relevant understanding of the mechanisms of action of this compound, it is crucial to move beyond traditional 2D cell culture systems.

Three-dimensional (3D) cell cultures, including spheroids and organoids, offer a more in vivo-like environment by recapitulating the complex cell-cell and cell-matrix interactions of native tissues. nih.govnih.govfrontiersin.orgthermofisher.comspringernature.com Organoids, derived from stem cells, can self-organize into structures that mimic the architecture and function of organs such as the liver, lung, and intestine. nih.govnih.govresearchgate.netstemcell.com Utilizing these models would allow for a more accurate assessment of the compound's efficacy and its effects on tissue-specific functions. frontiersin.org For instance, testicular organoids could be used to study the impact of this compound on steroidogenesis in a more complex and relevant system. researchgate.net

Precision-cut tissue slices (PCTS) are ex vivo models that preserve the native tissue architecture, including all cell types and the extracellular matrix. nih.govresearchgate.netnih.govwuxibiology.com This makes them an excellent tool for studying the metabolism of xenobiotics. nih.gov By incubating PCTS from relevant organs (e.g., liver, adrenal gland, adipose tissue) with this compound, researchers can identify the resulting metabolites and the enzymes responsible for its biotransformation in a setting that closely resembles the in vivo situation. nih.govresearchgate.net This information is critical for understanding the compound's pharmacokinetic profile and for identifying any potentially active or toxic metabolites.

Integration of Artificial Intelligence and Machine Learning in Compound Research

Table 3: Applications of AI and Machine Learning in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Target Prediction Using algorithms to screen for potential protein targets based on the compound's structure and physicochemical properties. nih.govscience.govscience.govIdentification of novel, high-probability targets for experimental validation.
Analysis of 'Omics' Data Integration and analysis of large datasets from proteomics, transcriptomics, and metabolomics to identify key pathways and networks affected by the compound.A more holistic understanding of the compound's biological effects and mechanism of action.
Predictive Modeling Development of models to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of the compound and its derivatives.Rational design of new analogs with improved drug-like properties.

Predictive Modeling for Structure-Function Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful avenue for elucidating the relationship between the chemical structure of this compound and its biological functions. kg.ac.rsnih.govnih.govresearchgate.netproquest.commdpi.comresearchgate.netnih.govtaylorfrancis.comresearchgate.net By developing computational models, researchers can forecast the compound's activity and guide the synthesis of new analogs with potentially enhanced or more specific effects.

QSAR models for steroidal compounds typically involve the following steps:

Data Set Compilation : A series of structurally related steroids with known biological activities (e.g., receptor binding affinity, enzyme inhibition) are collected.

Molecular Descriptor Calculation : Various physicochemical and structural properties (descriptors) of the molecules are calculated using computational chemistry software. These can include electronic properties, steric factors, and hydrophobicity. kg.ac.rs

Model Development : Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the biological activity. nih.govmdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For this compound, QSAR models could be developed to predict its interaction with various steroid receptors and enzymes. Key structural features, such as the bromoacetoxy group at the C17 position, can be systematically varied in silico to understand their influence on activity. For instance, the nature and position of the halogen atom can significantly impact the potency and side-effect profile of corticosteroids. nih.govresearchgate.netnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) can provide further insights by creating 3D maps that visualize the regions around the steroid where steric and electrostatic properties are critical for activity. nih.gov

Descriptor TypeExamplesPotential Relevance to this compound
ElectronicPartial atomic charges, HOMO/LUMO energiesPredicting interactions with polar residues in receptor binding pockets.
StericMolecular volume, surface areaDetermining the fit of the steroid within a binding site.
HydrophobicLogPInfluencing membrane permeability and interaction with hydrophobic regions of proteins.
TopologicalConnectivity indicesCapturing the overall shape and branching of the molecule.

Automated Analysis of High-Throughput Screening Data

An automated HTS data analysis pipeline for studying this compound would typically involve several key stages:

Data Acquisition and Normalization : Raw data from plate readers are collected and normalized to account for experimental variations.

Hit Identification : A predefined threshold for activity is applied to identify compounds that exhibit a significant effect in the assay.

Dose-Response Curve Fitting : For active compounds, dose-response curves are generated to determine potency (e.g., IC50 or EC50 values).

Data Visualization and Reporting : The results are presented in a clear and interactive format to facilitate interpretation and decision-making.

These pipelines can integrate data from primary screens, counter-screens (to identify false positives), and secondary assays to build a comprehensive activity profile for each compound. nih.gov For this compound, this approach could be used to screen for its effects on a wide range of cellular processes and to identify novel biological targets.

Pipeline StagePurposeKey Metrics
Primary ScreenIdentify active compounds from a large library.Percent inhibition/activation.
Dose-ResponseDetermine the potency of active compounds.IC50/EC50, efficacy.
Counter-ScreenEliminate compounds with non-specific activity or assay interference.Activity in control assays.
Secondary AssaysConfirm activity and further characterize the mechanism of action.Target engagement, downstream effects.

Elucidating the Role of this compound in Complex Biological Systems (mechanistic, not clinical)

Understanding the mechanistic underpinnings of this compound's activity within complex biological systems is crucial for its potential application in research. This involves investigating its metabolic fate, its influence on enzyme induction, and its interactions with other endogenous molecules in controlled laboratory settings.

Investigating Metabolic Fate and Enzyme Induction in Research Systems

The metabolic fate of this compound is a critical determinant of its biological activity and duration of action. In vitro research systems, such as liver microsomes or cultured hepatocytes, are valuable tools for studying its biotransformation. The metabolism of steroids with a 17-acetoxy group can involve hydrolysis of the ester bond, as well as modifications to the steroid nucleus. nih.govnih.gov The presence of a halogen atom can also influence metabolic pathways. core.ac.ukacs.org

Key metabolic reactions that could be investigated for this compound include:

Hydrolysis : Cleavage of the 17-bromoacetoxy group to yield the corresponding 17-hydroxy steroid.

Oxidation/Reduction : Modifications to the keto group at C3 and other positions on the steroid ring by hydroxysteroid dehydrogenases. nih.gov

Hydroxylation : Addition of hydroxyl groups at various positions, catalyzed by cytochrome P450 enzymes.

Furthermore, it is important to investigate whether this compound can induce the expression of drug-metabolizing enzymes. oup.com Induction of enzymes such as cytochrome P450s can alter the metabolism of the compound itself and other co-administered substances in a research setting.

Metabolic PathwayPotential Outcome for this compoundKey Enzymes
Ester HydrolysisFormation of 17-hydroxy-4-androsten-3-one.Esterases
A-ring ReductionConversion of the 4-en-3-one structure.5α/5β-reductases, 3α/3β-HSDs
HydroxylationIntroduction of polar groups, facilitating excretion.Cytochrome P450s (CYPs)

Interactions with Other Endogenous Steroids and Metabolites in Research Settings

This compound, as a synthetic steroid, has the potential to interact with the complex network of endogenous steroids and their metabolic pathways. libretexts.orgresearchgate.netresearchgate.netnih.govnih.govwikipedia.orgmdpi.com These interactions can occur at multiple levels, including competition for binding to receptors and metabolizing enzymes. For example, some synthetic steroids are known to inhibit enzymes involved in androgen metabolism, such as 5α-reductase. merckmillipore.com

In a research setting, it would be valuable to investigate:

Receptor Cross-Talk : The ability of this compound to bind to and modulate the activity of various steroid receptors beyond its primary target.

Enzyme Inhibition/Competition : Whether this compound can inhibit or act as a substrate for key enzymes in steroidogenesis, such as aromatase or hydroxysteroid dehydrogenases. nih.govportlandpress.comoup.com This could lead to alterations in the levels of endogenous steroids.

Interaction TypePotential Consequence in a Research SettingExample
Receptor BindingModulation of multiple signaling pathways.Binding to androgen, estrogen, or glucocorticoid receptors.
Enzyme InhibitionAlteration of endogenous steroid levels.Inhibition of aromatase, leading to decreased estrogen synthesis.
Metabolic CompetitionAltered clearance of endogenous steroids.Competition with testosterone (B1683101) for metabolism by CYP enzymes.

Q & A

Q. What synthetic methodologies are recommended for introducing the bromoacetoxy group at the C17 position of androstane derivatives?

The synthesis of brominated steroids typically involves nucleophilic substitution or esterification reactions. For example, bromoacetoxy groups can be introduced via reaction with bromoacetyl chloride under controlled conditions. Microwave-assisted synthesis (MAS) has been shown to enhance reaction efficiency and regioselectivity in steroidal systems, as demonstrated in the synthesis of structurally related bromophenyl-pyrazolyl androstene derivatives . Key parameters include solvent choice (e.g., toluene for reflux), stoichiometric ratios, and catalyst selection (e.g., KOH for deprotonation).

Q. Which analytical techniques are critical for confirming the purity and structural identity of 17-Bromoacetoxy-4-androsten-3-one?

A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : To verify substituent positions and stereochemistry (e.g., C17 bromoacetoxy resonance at δ ~4.7 ppm for protons adjacent to electronegative groups) .
  • IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl groups if present .
  • HPLC : Quantifies purity (>98% by reverse-phase chromatography under optimized conditions) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. How should this compound be stored to prevent degradation?

Store the compound in airtight containers at 4°C or lower (-4°C preferred) to minimize hydrolysis of the bromoacetoxy group. Avoid prolonged exposure to light, humidity, or acidic/basic conditions, which may accelerate ester cleavage. Stability studies on analogous steroids suggest a shelf life of ≥12 months under these conditions .

Advanced Research Questions

Q. What experimental strategies can distinguish irreversible androgen receptor (AR) binding from reversible inhibition for this compound?

  • Kinetic Assays : Measure dissociation rates using radiolabeled ligands (e.g., ³H-DHT) in competitive binding assays. Irreversible inhibitors show time-dependent, non-competitive displacement .
  • Washout Experiments : Pre-incubate AR with the compound, then remove unbound inhibitor. Persistent suppression of AR activity post-washout indicates covalent modification .
  • Mass Spectrometry : Detect covalent adducts between the inhibitor and AR’s ligand-binding domain .

Q. How can X-ray crystallography resolve structural ambiguities in brominated steroid derivatives?

  • Crystallization Optimization : Use vapor diffusion with polar solvents (e.g., methanol/water) and additives (e.g., polyethylene glycol) to stabilize hydrophobic steroidal frameworks .
  • Halogen Bonding Analysis : The bromine atom’s electron-deficient σ-hole can form non-covalent interactions with AR residues, which crystallography can visualize at ~3.5 Å resolution .
  • Conformational Flexibility : Compare crystal structures of the compound with its non-brominated analogs to assess steric and electronic effects on AR binding .

Q. How should researchers address discrepancies in reported biological activities of brominated steroids across studies?

  • Standardized Assays : Use AR-transfected cell lines (e.g., COS-1) with luciferase reporters under identical conditions (e.g., serum-free media, 24-h incubation) .
  • Meta-Analysis : Adjust for variables like solvent (DMSO vs. ethanol), cell passage number, and ligand concentration using multivariate regression .
  • Orthogonal Validation : Confirm AR inhibition via qPCR (e.g., PSA gene expression) and functional assays (e.g., prostate cancer cell proliferation) .

Q. What reaction conditions optimize the yield of brominated steroids in large-scale synthesis?

  • Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 24 h conventional heating) and improves yield (e.g., 75%→90%) by enhancing energy transfer .
  • Catalyst Screening : Test palladium or copper catalysts for Suzuki-type coupling if aryl bromides are involved .
  • Workup Protocols : Neutralize reaction mixtures with dilute HCl to precipitate products, followed by recrystallization (e.g., methanol/water) to remove unreacted bromoacetyl chloride .

Methodological Guidelines

  • Synthetic Reproducibility : Document stoichiometry, solvent purity, and temperature gradients rigorously, as minor variations can alter bromoacetoxy regiochemistry .
  • Data Reporting : Include full spectral datasets (NMR, IR, MS) and HPLC chromatograms in supplementary materials to enable cross-study validation .
  • Ethical Handling : Adhere to biosafety protocols (e.g., PPE, fume hoods) when handling brominated compounds, which may release toxic gases (e.g., HBr) under acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.